1-(2,6-dichlorobenzyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dichlorobenzyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a benzodiazepine derivative that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DCB-ME and is a white to off-white powder that is soluble in organic solvents. This compound has been shown to have a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
- Benzodiazepines are well-known for their anxiolytic (anti-anxiety) and sedative effects. Researchers have studied this compound’s potential to alleviate anxiety and promote relaxation by modulating GABA receptors in the central nervous system .
- Benzodiazepines exhibit anticonvulsant properties, making them useful in managing epileptic seizures. Investigations into this compound’s efficacy as an anticonvulsant could provide valuable insights for epilepsy treatment .
- Benzodiazepines can relax skeletal muscles and reduce muscle spasms. Researchers have explored their use in conditions such as muscle strain, spasticity, and muscle-related pain .
- Benzodiazepines are sometimes prescribed for sleep disorders. Investigating the effects of this compound on sleep quality, duration, and sleep-related parameters could be beneficial .
- Some benzodiazepines have shown neuroprotective effects in preclinical studies. Researchers might explore whether this compound has similar properties, potentially aiding in neurodegenerative disease research .
- Benzodiazepines can impact memory and cognition. Investigating whether this compound enhances or impairs memory could be relevant for cognitive research .
- Detailed pharmacological studies can elucidate the binding affinity of this compound to specific receptors (e.g., GABA-A receptors). Such investigations contribute to our understanding of its mechanism of action .
- Researchers may explore efficient synthetic routes to produce this compound. Additionally, medicinal chemists can optimize its structure for improved pharmacokinetics and safety profiles .
Anxiolytic and Sedative Properties
Anticonvulsant Activity
Muscle Relaxation and Spasm Control
Sleep Disorders and Insomnia
Neuroprotective Potential
Cognitive Enhancement and Memory Modulation
Psychopharmacology and Receptor Binding Studies
Synthetic Methodology and Medicinal Chemistry
Eigenschaften
IUPAC Name |
5-[(2,6-dichlorophenyl)methyl]-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-11-9-17(22)21(16-8-3-2-7-15(16)20-11)10-12-13(18)5-4-6-14(12)19/h2-8,11,20H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWQQGJLYSJOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorobenzyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.